5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine
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Overview
Description
5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine is a compound that belongs to the class of heterocyclic aromatic amines It features a quinoline moiety attached to a pyridine ring via a methylene bridge, with a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine typically involves the reaction of 5-fluoropyridin-2-amine with quinoline-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an aprotic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The fluorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyridine: Lacks the quinoline moiety, making it less complex.
N-[(quinolin-4-yl)methyl]pyridin-2-amine: Lacks the fluorine atom, which may affect its binding properties and reactivity.
5-fluoroquinoline: Lacks the pyridine moiety, altering its chemical and biological properties
Uniqueness
5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine is unique due to the presence of both the quinoline and pyridine moieties, as well as the fluorine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12FN3 |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
5-fluoro-N-(quinolin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H12FN3/c16-12-5-6-15(19-10-12)18-9-11-7-8-17-14-4-2-1-3-13(11)14/h1-8,10H,9H2,(H,18,19) |
InChI Key |
GKPCPOAQFXUWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=NC=C(C=C3)F |
Origin of Product |
United States |
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